molecular formula C10H12ClNO2 B7805209 (S)-3-Amino-4-(4-chlorophenyl)butanoic acid

(S)-3-Amino-4-(4-chlorophenyl)butanoic acid

Cat. No.: B7805209
M. Wt: 213.66 g/mol
InChI Key: LCYHDQUYYVDIPY-VIFPVBQESA-N
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Description

(S)-3-Amino-4-(4-chlorophenyl)butanoic acid: is a chiral amino acid derivative characterized by the presence of a chlorophenyl group attached to the butanoic acid backbone

Synthetic Routes and Reaction Conditions:

  • Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

(S)-3-Amino-4-(4-chlorophenyl)butanoic acid: undergoes various types of chemical reactions:

  • Oxidation: The amino group can be oxidized to form the corresponding amine oxide.

  • Reduction: The carboxylic acid group can be reduced to an alcohol.

  • Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.

  • Common Reagents and Conditions: Reagents such as hydrogen peroxide (for oxidation), lithium aluminum hydride (for reduction), and various nucleophiles (for substitution) are commonly used. Reaction conditions include controlled temperatures and pH levels.

  • Major Products Formed: Products of these reactions include amine oxides, alcohols, and substituted phenyl derivatives.

Scientific Research Applications

(S)-3-Amino-4-(4-chlorophenyl)butanoic acid: has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used in biological studies to understand protein interactions and enzyme activities.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-3-Amino-4-(4-chlorophenyl)butanoic acid exerts its effects involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: The compound may bind to receptors or enzymes, influencing their activity.

  • Pathways Involved: It can modulate signaling pathways related to cellular processes such as metabolism, growth, and differentiation.

Comparison with Similar Compounds

(S)-3-Amino-4-(4-chlorophenyl)butanoic acid: can be compared with other similar compounds, such as (R)-3-Amino-4-(4-chlorophenyl)butanoic acid and 3-Amino-3-(4-chlorophenyl)propanoic acid :

  • Uniqueness: The chiral nature of This compound distinguishes it from its enantiomer and other structurally similar compounds.

  • Similar Compounds: Other compounds with similar structures include 3-Amino-3-(4-chlorophenyl)propanoic acid and 4-(4-chlorophenyl)butanoic acid .

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Properties

IUPAC Name

(3S)-3-amino-4-(4-chlorophenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYHDQUYYVDIPY-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](CC(=O)O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301273336
Record name (βS)-β-Amino-4-chlorobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301273336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

270596-41-3
Record name (βS)-β-Amino-4-chlorobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=270596-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βS)-β-Amino-4-chlorobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301273336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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